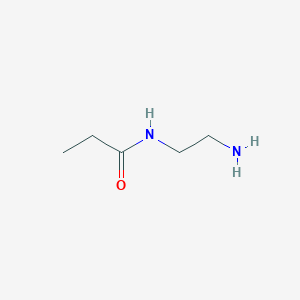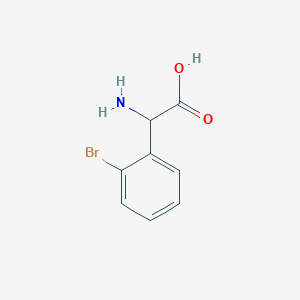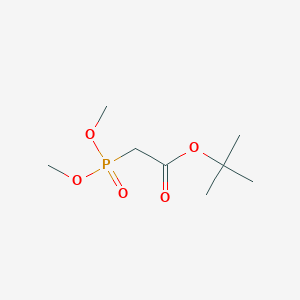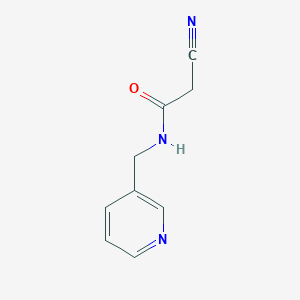
2-cyano-N-(pyridin-3-ylmethyl)acetamide
Descripción general
Descripción
2-cyano-N-(pyridin-3-ylmethyl)acetamide is a chemical compound with the molecular formula C9H9N3O . It has a molecular weight of 175.19 .
Synthesis Analysis
While specific synthesis methods for 2-cyano-N-(pyridin-3-ylmethyl)acetamide are not available in the search results, cyanoacetamides can generally be synthesized by treating various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The InChI code for 2-cyano-N-(pyridin-3-ylmethyl)acetamide is 1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13) .Physical And Chemical Properties Analysis
2-cyano-N-(pyridin-3-ylmethyl)acetamide is a solid with a melting point of 50 - 52 degrees Celsius .Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
2-cyano-N-(pyridin-3-ylmethyl)acetamide derivatives have shown promising results in cancer research, particularly due to their antiproliferative properties . These compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells, such as liver carcinoma cell lines (HEPG2). The structure-activity relationship (SAR) of these derivatives provides valuable insights into designing more effective anticancer drugs.
Wound Healing Applications
In the field of wound healing, 2-cyano-N-(pyridin-3-ylmethyl)acetamide derivatives have demonstrated potential in promoting the healing process . Studies have indicated that these compounds can decrease lipid peroxidation and increase antioxidant effects, which are crucial for the wound healing process. Their application in clinical practice could offer a new avenue for treatment.
Biochemical Research
The compound’s role in biochemical research is significant due to its involvement in the synthesis of biologically active novel heterocyclic moieties . Its reactivity allows for the formation of various heterocyclic compounds, which can be pivotal in the development of new chemotherapeutic agents.
Industrial Applications
In industrial chemistry, 2-cyano-N-(pyridin-3-ylmethyl)acetamide is used as a precursor for the synthesis of various organic compounds . Its cyano and acetamide groups are reactive sites that enable the formation of diverse heterocyclic structures, which are essential in the manufacturing of pharmaceuticals and agrochemicals.
Analytical Chemistry
In analytical chemistry, 2-cyano-N-(pyridin-3-ylmethyl)acetamide can be utilized in the development of analytical methods for quality control and substance identification . Its well-defined chemical structure allows for accurate analysis through techniques like NMR, HPLC, and LC-MS.
Material Science
The compound’s potential in material science lies in its ability to form complexes with various metals, which can be used to create new materials with desirable properties for electronics, coatings, and other applications .
Agricultural Research
Although direct applications in agricultural research were not identified, similar compounds are often explored for their potential as pesticides or in the development of crop protection agents . The synthesis and modification of such compounds can lead to new solutions for pest control and plant disease management.
Safety and Hazards
Propiedades
IUPAC Name |
2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMQBDZEJECPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405126 | |
| Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
CAS RN |
283153-85-5 | |
| Record name | 2-cyano-N-(pyridin-3-ylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[(chloroacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1275049.png)
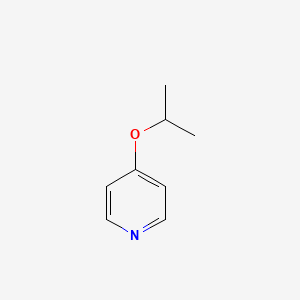


![Acetic acid, [2-(dioctylamino)-2-oxoethoxy]-](/img/structure/B1275057.png)

